![molecular formula C21H23NO3S2 B2522949 5-(异丁基硫代)-2-(对甲苯基)-4-甲苯磺酰氧基恶唑 CAS No. 850926-60-2](/img/structure/B2522949.png)
5-(异丁基硫代)-2-(对甲苯基)-4-甲苯磺酰氧基恶唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole” is an oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of oxazoles, with the isobutylthio, p-tolyl, and tosyloxy groups attached at the 5th, 2nd, and 4th positions of the oxazole ring, respectively .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the isobutylthio, p-tolyl, and tosyloxy groups in this compound would likely influence its solubility, reactivity, and other properties .科学研究应用
抗癌应用
已经探索了异恶唑的抗癌特性。一项关于 5-(2'-吲哚基)噻唑的研究,通过涉及硫酰胺和甲苯磺酰氧基戊二酮的反应合成,证明了针对选定的人类癌细胞系具有令人鼓舞的抗癌活性。这表明具有相似结构特征的化合物也可能具有潜在的抗癌特性 (Vaddula 等人,2016 年)。
抗菌和抗结核活性
对异恶唑联 1,3,4-恶二唑衍生物的研究揭示了抗菌和抗结核活性,表明异恶唑基化合物在开发针对传染病的治疗方法中的效用 (Shingare 等人,2018 年)。
甘氨酸拮抗剂
已经将异恶唑研究为甘氨酸拮抗剂,表明它们在神经学研究和治疗中的潜在用途。对双环 5-异恶唑醇两性离子的研究提供了它们与甘氨酸受体的相互作用的见解,突出了它们的生物活性和潜在治疗应用 (Brehm 等人,1986 年)。
认知增强剂
某些异恶唑类似物已被确定为具有促认知特性的 5-HT(2A)/5-HT(2C) 受体激动剂。这指向了异恶唑衍生物在治疗认知障碍和增强认知能力中的应用 (Jensen 等人,2013 年)。
环境研究
异恶唑衍生物,例如苯并三唑,已在环境样品中检测到,表明它们的持久性和潜在环境影响。这项研究强调了研究异恶唑化合物环境归宿和影响的重要性 (Weiss & Reemtsma,2005 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-(2-methylpropylsulfanyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S2/c1-14(2)13-26-21-20(27(23,24)18-11-7-16(4)8-12-18)22-19(25-21)17-9-5-15(3)6-10-17/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOMJBWKGNKIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。